molecular formula C15H23N3O4 B8239213 5-(tert-butyl) 3-ethyl 7-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

5-(tert-butyl) 3-ethyl 7-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Cat. No. B8239213
M. Wt: 309.36 g/mol
InChI Key: RPWHZIPYPPDGDY-UHFFFAOYSA-N
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Description

The compound “5-(tert-butyl) 3-ethyl 7-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate” is used as a reactant in the synthesis of pyrazolo thiazole derivatives with antifungal activities . The molecular formula of the compound is C15H23N3O4 .


Molecular Structure Analysis

The molecular weight of the compound is 309.36 g/mol . The compound has a complex structure that includes a pyrazolo[4,3-c]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring .


Chemical Reactions Analysis

The compound is used as a reactant in the synthesis of pyrazolo thiazole derivatives . These derivatives have been found to exhibit antifungal activities, indicating that the compound may undergo reactions that introduce additional functional groups or modify its existing structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.36 g/mol . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are 309.16885622 g/mol . The compound’s topological polar surface area, XLogP3-AA, and other properties would need to be computed for a more complete profile .

Mechanism of Action

While the exact mechanism of action is not specified, the compound’s use in the synthesis of antifungal pyrazolo thiazole derivatives suggests it may interact with biological targets in a way that contributes to these derivatives’ antifungal effects .

Future Directions

Given the compound’s use in synthesizing antifungal derivatives, future research could explore its potential in developing new antifungal agents. Additionally, studies could investigate its interactions with various biological targets to better understand its mechanism of action .

properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-8-18(14(20)22-15(3,4)5)7-9(2)11(10)16-17-12/h9H,6-8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHZIPYPPDGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CN(CC2C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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